

# Introduction to Camphorquinone for polymer science students

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Camphorquinone

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An In-depth Technical Guide to **Camphorquinone** for Polymer Science Students

## Introduction to Camphorquinone

**Camphorquinone** (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid derived from camphor.[1] In the realm of polymer science, CQ is a cornerstone photoinitiator, particularly for systems that polymerize under visible light. Its widespread use is most prominent in the biomedical field, especially in the formulation of light-curable dental composites and adhesives.[2][3] This is largely due to its ability to absorb blue light, which is safer for clinical applications compared to UV radiation, and its good biocompatibility.[2]

This guide provides a comprehensive overview of **camphorquinone**, detailing its chemical properties, mechanism of action as a photoinitiator, experimental protocols for its use, and a summary of its performance characteristics.

## Core Properties of Camphorquinone

**Camphorquinone** possesses a unique set of physical and chemical properties that make it highly suitable for its role in photopolymerization. These properties are summarized in the table below.

Property	Value	References
Chemical Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	[1]
Molar Mass	166.220 g·mol <sup>-1</sup>	[1]
Appearance	Yellow solid	[1]
Melting Point	197–203 °C	[1][4]
Maximum Absorption Wavelength (λ <sub>max</sub> )	~468 nm	[4][5][6]
Molar Extinction Coefficient (at λ <sub>max</sub> )	40 M <sup>-1</sup> ·cm <sup>-1</sup>	[1]
Absorption Range	400-500 nm (Visible Blue Light)	[6][7]
IUPAC Name	1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione	[1]

## Mechanism of Photoinitiation: A Type II Process

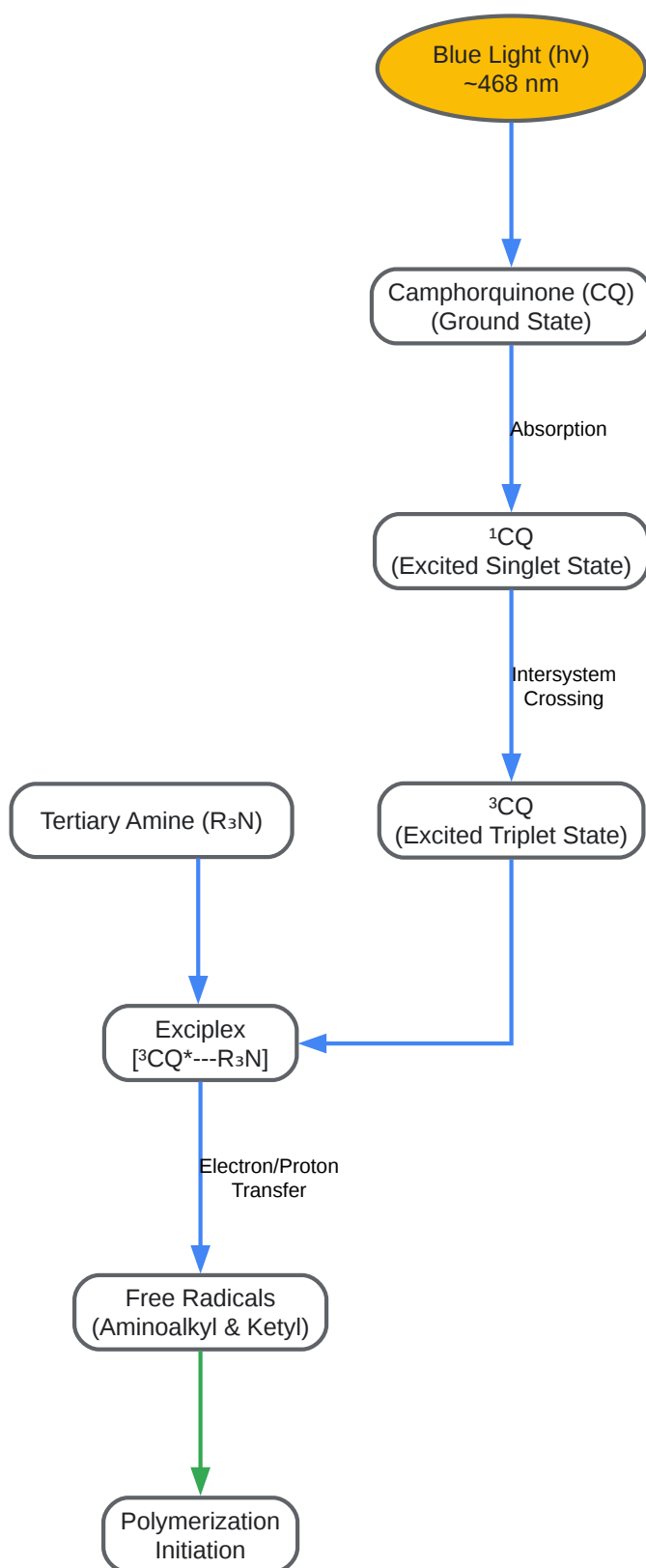
**Camphorquinone** functions as a Type II photoinitiator.[8][9] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II initiators require a bimolecular reaction with a co-initiator to generate the polymerizing free radicals.[10][11][12]

The most common co-initiators used with **camphorquinone** are tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA).[13][14] The process of radical generation is a multi-step sequence:

- **Photoexcitation:** Upon irradiation with blue light (around 468 nm), the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state (<sup>1</sup>CQ\*).[1][9]
- **Intersystem Crossing:** The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (<sup>3</sup>CQ\*).[1]

- **Exciplex Formation:** The excited triplet state of **camphorquinone** ( $^3\text{CQ}^*$ ) interacts with a tertiary amine ( $\text{R}_3\text{N}$ ), which acts as a hydrogen donor, to form an excited state complex known as an exciplex.[\[6\]](#)[\[9\]](#)
- **Electron and Proton Transfer:** Within the exciplex, an electron is transferred from the amine to the excited CQ, followed by a proton transfer. This results in the formation of two radicals: an aminoalkyl radical and a ketyl radical.[\[9\]](#)[\[15\]](#)
- **Initiation of Polymerization:** The aminoalkyl radical is the primary species responsible for initiating the free-radical polymerization of monomers (e.g., methacrylates).[\[9\]](#)[\[15\]](#) The ketyl radical is less reactive and tends to terminate or dimerize.[\[15\]](#)

This entire process is visually represented in the following diagram:





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- To cite this document: BenchChem. [Introduction to Camphorquinone for polymer science students]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214180#introduction-to-camphorquinone-for-polymer-science-students]

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